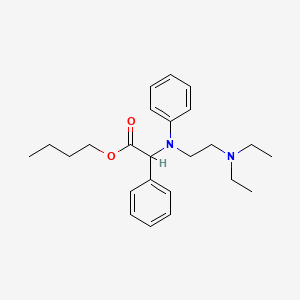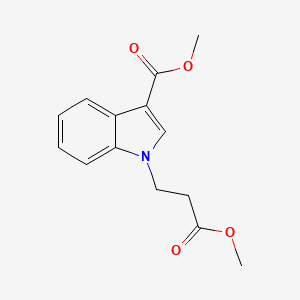![molecular formula C30H20Cl2O6S2 B14328092 1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] CAS No. 98786-04-0](/img/structure/B14328092.png)
1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dihydroxybenzene with 4-chlorobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride groups under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] involves its interaction with molecular targets through its sulfonyl and aromatic groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The exact pathways and targets are subject to ongoing research and may vary based on the specific derivative or application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: This compound shares a similar aromatic structure but differs in its functional groups.
1,3-Bis(4-aminophenoxy)benzene: Another related compound with amine groups instead of sulfonyl groups.
1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium): This compound has a similar core structure but different substituents.
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene] is unique due to its combination of sulfonyl and aromatic groups, which impart specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
98786-04-0 |
|---|---|
Formule moléculaire |
C30H20Cl2O6S2 |
Poids moléculaire |
611.5 g/mol |
Nom IUPAC |
1,3-bis[4-(4-chlorophenyl)sulfonylphenoxy]benzene |
InChI |
InChI=1S/C30H20Cl2O6S2/c31-21-4-12-27(13-5-21)39(33,34)29-16-8-23(9-17-29)37-25-2-1-3-26(20-25)38-24-10-18-30(19-11-24)40(35,36)28-14-6-22(32)7-15-28/h1-20H |
Clé InChI |
PJFMQOXIVKBVAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




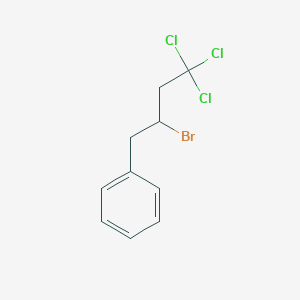
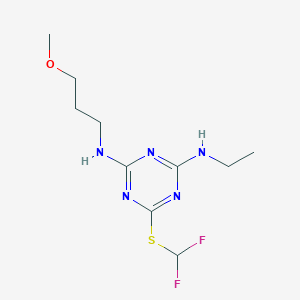
![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

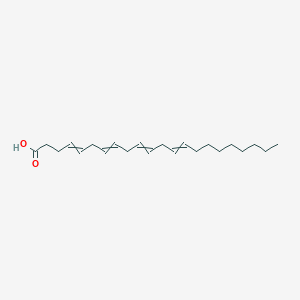
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)

